molecular formula K2O6S2 B087847 Potassium dithionate CAS No. 13455-20-4

Potassium dithionate

Cat. No.: B087847
CAS No.: 13455-20-4
M. Wt: 238.33 g/mol
InChI Key: POXRUQZSBXFWGH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium dithionate (K₂S₂O₆) is a sulfur oxyanion salt derived from dithionic acid (H₂S₂O₆). The dithionate ion ([S₂O₆]²⁻) consists of two sulfate-like groups linked by a disulfur bond, with sulfur in the +5 oxidation state . The compound crystallizes in a nearly eclipsed configuration, distinguishing it from the staggered structure observed in sodium dithionate dihydrate (Na₂S₂O₆·2H₂O) . This compound exhibits high thermal and chemical stability, resisting decomposition under boiling aqueous conditions and remaining inert to moderate oxidizing or reducing agents .

Properties

CAS No.

13455-20-4

Molecular Formula

K2O6S2

Molecular Weight

238.33 g/mol

InChI

InChI=1S/2K.H2O6S2/c;;1-7(2,3)8(4,5)6/h;;(H,1,2,3)(H,4,5,6)/q2*+1;/p-2

InChI Key

POXRUQZSBXFWGH-UHFFFAOYSA-L

SMILES

[O-]S(=O)(=O)S(=O)(=O)[O-].[K+].[K+]

Canonical SMILES

[O-]S(=O)(=O)S(=O)(=O)[O-].[K+].[K+]

Other CAS No.

13455-20-4

Related CAS

14970-71-9 (Parent)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Crystallographic Differences
Property Potassium Dithionate (K₂S₂O₆) Sodium Dithionate (Na₂S₂O₆·2H₂O) Barium Dithionate (BaS₂O₆)
Crystal Structure Nearly eclipsed S-S conformation Staggered S-S conformation Not explicitly reported
Hydration Anhydrous Dihydrate Typically anhydrous
S-S Bond Length ~2.15 Å (estimated) ~2.15 Å (from Na₂S₂O₆·2H₂O) Similar to K₂S₂O₆ (assumed)
Coordination Acts as bidentate ligand in complexes Similar coordination behavior Used in EPR dosimetry

Key Insight : The eclipsed vs. staggered conformations in K₂S₂O₆ and Na₂S₂O₆ arise from differences in cation size (K⁺ vs. Na⁺) and hydration, influencing packing efficiency and lattice energy .

Chemical Stability and Reactivity
  • Oxidation Resistance: K₂S₂O₆ and Na₂S₂O₆ are resistant to oxidation under mild conditions, requiring strong oxidizers (e.g., MnO₄⁻) to convert to sulfate ([SO₄]²⁻) . In contrast, tetrathionate (S₄O₆²⁻) and thiosulfate (S₂O₃²⁻) are more reactive, with tetrathionate decomposing readily in acidic media .
  • Reduction Behavior :

    • Dithionates require potent reductants (e.g., Zn/H⁺) to form sulfite ([SO₃]²⁻) or dithionite ([S₂O₄]²⁻) .
    • Thiosulfate (S₂O₃²⁻) is more readily reduced to sulfide (S²⁻) or oxidized to tetrathionate .

Reactivity in Redox Catalysis :

  • K₂S₂O₆ participates in iron(III)-mediated redox reactions, showing first-order kinetics with respect to [S₂O₆]²⁻ concentration .
  • Sodium dithionate (Na₂S₂O₆) is less effective than thiosulfate in enhancing manganese uptake in plants, highlighting functional differences in biological systems .

Q & A

Q. What are the established synthesis methods for potassium dithionate, and how do reaction conditions influence purity and yield?

this compound (K₂S₂O₆) is synthesized via a two-step process:

  • Step 1 : Barium dithionate (BaS₂O₆) is prepared using standard redox reactions, often involving oxidation of sulfite precursors.

  • Step 2 : Barium dithionate is reacted with potassium sulfate (K₂SO₄) in aqueous solution: BaS2O6+K2SO4K2S2O6+BaSO4\text{BaS}_2\text{O}_6 + \text{K}_2\text{SO}_4 \rightarrow \text{K}_2\text{S}_2\text{O}_6 + \text{BaSO}_4 \downarrow

    The precipitate (BaSO₄) is filtered, and the filtrate is evaporated to crystallize this compound. Grain size (90–180 µm) and tablet compression (4.5 mm diameter) are critical for dosimetric applications .

  • Key factors : pH, temperature, and stoichiometric ratios of reactants determine crystallinity and purity.

Q. Why is this compound stable under ambient conditions, and how does this property impact its utility in research?

The dithionate ion (S₂O₆²⁻) has a high thermodynamic stability due to its fully oxidized sulfur atoms (+5 oxidation state) and symmetrical structure. This stability allows:

  • Resistance to oxidation by common agents (e.g., O₂, H₂O₂) under neutral or alkaline conditions .
  • Long-term storage without decomposition, making it suitable for radiation dosimetry and calibration standards .

Advanced Research Questions

Q. How can this compound achieve sub-millimeter spatial resolution in electron paramagnetic resonance (EPR) dosimetry?

this compound’s narrow EPR linewidth (0.5 mT) enables high-resolution dose mapping. Key parameters include:

  • Theoretical resolution : Calculated as d=LWGd = \frac{LW}{G}, where LWLW = linewidth (0.5 mT) and GG = magnetic field gradient. This yields a theoretical resolution of 0.3 mm for 1D profiles .
  • Experimental limitations : Pixel size (0.6–0.625 mm for 2D imaging) and post-processing filters (e.g., Gaussian smoothing) affect practical resolution. Homogeneous tablet preparation and gradient optimization are critical .

Q. What mechanistic insights explain the formation of dithionate during iron(III)-catalyzed sulfur(IV) oxidation, and how do conflicting experimental yields arise?

In the Fe(III)-catalyzed autoxidation of S(IV) (e.g., HSO₃⁻), dithionate forms via a radical pathway:

  • Mechanism :
    • Fe³⁺ + HSO₃⁻ → Fe²⁺ + SO₃⁻ (radical)
    • 2 SO₃⁻ → S₂O₆²⁻ (dithionate) .
  • Contradictions in yields : Discrepancies arise from:
    • Analytical methods (e.g., dichromate oxidation vs. ion chromatography) .
    • Competing pathways (e.g., sulfate formation via SO₄²⁻ intermediates) influenced by pH (optimal at 2–4) and metal co-catalysts (e.g., Cu²⁺ inhibits dithionate) .

Q. How can ion chromatography (IC) resolve dithionate and sulfate in complex matrices, and what validation parameters ensure accuracy?

A validated IC method for simultaneous detection includes:

  • Column : Anion-exchange with KOH gradient elution (1.2 mL/min flow rate).
  • Detection limits : 0.63 mg/L (dithionate) and 0.42 mg/L (sulfate) with linear ranges up to 200 mg/L (R2>0.997R^2 > 0.997) .
  • Validation : Spike-recovery tests (99.5–111% accuracy) and interference checks (e.g., sulfite, thiosulfate) are essential for leaching solutions from SO₂-based processes .

Q. What role does this compound play in radical-mediated biochemical reductions, and how are experimental conditions optimized?

Sodium/potassium dithionate acts as a mild reducing agent in niche applications:

  • Example : Reduction of nicotinamide riboside (NR⁺) to dihydronicotinamide riboside (NRH) using Na₂S₂O₆ under anaerobic, alkaline conditions (pH 8–10) at 4°C .
  • Challenges : Instability of dithionate in acidic media and competing hydrolysis/oxidation pathways require strict O₂ exclusion and immediate HPLC purification post-reaction .

Methodological Considerations for Data Interpretation

Q. How can researchers reconcile discrepancies in dithionate yields reported across oxidation studies?

  • Controlled variables : Standardize pH, ionic strength, and catalyst concentrations (e.g., [Fe³⁺]:[S(IV)] = 1:10) .
  • Advanced analytics : Use IC or EPR to avoid artifacts from classical titrimetric methods .
  • Computational modeling : Simulate reaction kinetics (e.g., k2/k3k_2/k_3 ratios) to predict dithionate/sulfate partitioning .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.